9H-Fluorene-2,7-dicarboxylic acid, 9-oxo-, diMethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9H-Fluorene-2,7-dicarboxylic acid, 9-oxo-, diMethyl ester is an organic compound with the molecular formula C17H12O5 It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two ester groups and a ketone group on the fluorene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Fluorene-2,7-dicarboxylic acid, 9-oxo-, diMethyl ester typically involves the esterification of 9-Oxo-9H-fluorene-2,7-dicarboxylic acid. One common method is the Fischer esterification, where the acid reacts with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction can be represented as follows:
9-Oxo-9H-fluorene-2,7-dicarboxylic acid+2CH3OHH2SO49-Oxo-9H-fluorene-2,7-dicarboxylic acid dimethyl ester+2H2O
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production and minimize human error.
Analyse Chemischer Reaktionen
Types of Reactions
9H-Fluorene-2,7-dicarboxylic acid, 9-oxo-, diMethyl ester can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or alcohols in the presence of a base or acid catalyst.
Major Products
Oxidation: 9-Oxo-9H-fluorene-2,7-dicarboxylic acid.
Reduction: 9-Hydroxy-9H-fluorene-2,7-dicarboxylic acid dimethyl ester.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
9H-Fluorene-2,7-dicarboxylic acid, 9-oxo-, diMethyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and dyes.
Wirkmechanismus
The mechanism by which 9H-Fluorene-2,7-dicarboxylic acid, 9-oxo-, diMethyl ester exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The ester groups can undergo hydrolysis to release the active acid form, which can then participate in various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-Oxo-9H-fluorene-2,7-dicarboxylic acid: The parent acid form of the ester.
9-Oxo-9H-fluorene-1,6-dicarboxylic acid dimethyl ester: A structural isomer with ester groups at different positions.
9,9-Dioctylfluorene-2,7-diboronic acid: A derivative with boronic acid groups, used in polymer synthesis.
Uniqueness
9H-Fluorene-2,7-dicarboxylic acid, 9-oxo-, diMethyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ester groups make it more lipophilic compared to the parent acid, influencing its solubility and reactivity.
Eigenschaften
Molekularformel |
C17H12O5 |
---|---|
Molekulargewicht |
296.27 g/mol |
IUPAC-Name |
dimethyl 9-oxofluorene-2,7-dicarboxylate |
InChI |
InChI=1S/C17H12O5/c1-21-16(19)9-3-5-11-12-6-4-10(17(20)22-2)8-14(12)15(18)13(11)7-9/h3-8H,1-2H3 |
InChI-Schlüssel |
OGUPLXPALYMDMB-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC2=C(C=C1)C3=C(C2=O)C=C(C=C3)C(=O)OC |
Kanonische SMILES |
COC(=O)C1=CC2=C(C=C1)C3=C(C2=O)C=C(C=C3)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.